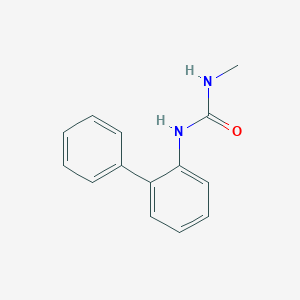![molecular formula C11H15FN2O B7466312 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Flumazenil, which is a selective antagonist for the benzodiazepine receptor. It has been used as a research tool to investigate the role of benzodiazepine receptors in various physiological and pathological conditions.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is based on its ability to selectively bind to the benzodiazepine receptor. This receptor is a subtype of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. By binding to the benzodiazepine receptor, Flumazenil can block the effects of benzodiazepines and reverse their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects in animal and human studies. It has been reported to increase the release of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to have anticonvulsant properties and can reduce the severity and duration of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea in lab experiments are its selectivity and potency in binding to the benzodiazepine receptor. It can be used as a research tool to investigate the role of benzodiazepine receptors in various physiological and pathological conditions. However, the limitations of using Flumazenil are its high cost and limited availability. It also has a short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety disorders, depression, and epilepsy. Another direction is to develop more selective and potent benzodiazepine receptor antagonists that can be used as research tools and potential therapeutics. Additionally, the development of new synthesis methods and purification techniques can improve the yield and purity of the compound and make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is a multistep process that involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form 1-(4-fluorobenzyl)-3-isopropylurea. This intermediate is then treated with phosgene to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea has been widely used in scientific research to investigate the role of benzodiazepine receptors in various physiological and pathological conditions. It has been used as a research tool to study the effects of benzodiazepines on the central nervous system, including their anxiolytic, sedative, and anticonvulsant properties.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8(2)14-11(15)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUIODEFPZTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)


![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
